3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenyl group, a sulfanyl linkage, and a tetrahydroisoquinoline core, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-Chlorophenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile lies in its specific structural features, such as the dichlorophenyl group and the tetrahydroisoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16Cl2N2OS |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-11-13-4-2-3-5-14(13)16(9-22)19(23-11)25-10-18(24)15-7-6-12(20)8-17(15)21/h6-8H,2-5,10H2,1H3 |
InChI Key |
VGVBCVZTHFNEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=N1)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N |
Origin of Product |
United States |
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